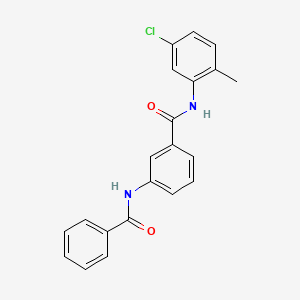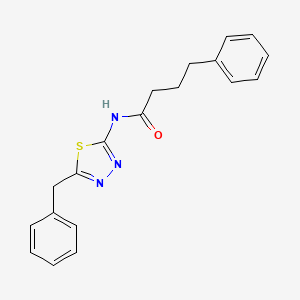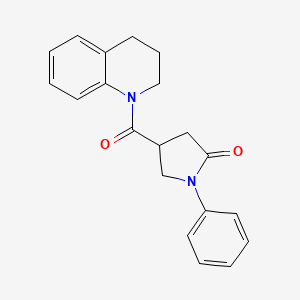![molecular formula C25H23NO3 B11168779 7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-benzo[h]chromen-2-one](/img/structure/B11168779.png)
7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-benzo[h]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-HYDROXY-4-PHENYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-BENZO[H]CHROMEN-2-ONE is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a hydroxy group, a phenyl group, and a piperidinylmethyl group attached to the benzo[h]chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-4-PHENYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-BENZO[H]CHROMEN-2-ONE typically involves a multi-step process. One common method starts with the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst to form 7-hydroxy-4-methylcoumarin.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-4-PHENYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-BENZO[H]CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The phenyl and piperidinylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce new functional groups to the aromatic ring .
Scientific Research Applications
7-HYDROXY-4-PHENYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-BENZO[H]CHROMEN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays for its anticancer and antimicrobial properties.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 7-HYDROXY-4-PHENYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-BENZO[H]CHROMEN-2-ONE involves its interaction with various molecular targets. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The hydroxy and piperidinylmethyl groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A simpler coumarin derivative with similar biological activities.
7-Hydroxy-4-phenylcoumarin: Lacks the piperidinylmethyl group but shares the phenyl and hydroxy groups.
8-(Piperidin-1-ylmethyl)-coumarin: Similar structure but without the phenyl group.
Uniqueness
7-HYDROXY-4-PHENYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-BENZO[H]CHROMEN-2-ONE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenyl and piperidinylmethyl groups enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C25H23NO3 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)benzo[h]chromen-2-one |
InChI |
InChI=1S/C25H23NO3/c27-23-15-22(17-7-3-1-4-8-17)21-12-11-19-20(25(21)29-23)10-9-18(24(19)28)16-26-13-5-2-6-14-26/h1,3-4,7-12,15,28H,2,5-6,13-14,16H2 |
InChI Key |
JUOJDKUPDWVTTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C3=C(C=C2)C4=C(C=C3)C(=CC(=O)O4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B11168700.png)
![8-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11168702.png)
![N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]norvaline](/img/structure/B11168704.png)
![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11168705.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B11168712.png)



![N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-(phenylsulfonyl)acetamide](/img/structure/B11168759.png)
![Propyl 4-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate](/img/structure/B11168773.png)
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11168774.png)
![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11168775.png)


